molecular formula C20H24FN3O3S B6574736 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea CAS No. 1203182-50-6

1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea

Cat. No. B6574736
CAS RN: 1203182-50-6
M. Wt: 405.5 g/mol
InChI Key: ZYEQLWAXDFCLBJ-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea” is a complex organic molecule. It contains a fluorophenyl group, a tetrahydroquinoline group, and a propane-1-sulfonyl group . These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydroquinoline ring, for instance, is a heterocyclic compound that includes a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might enhance its ability to cross biological membranes .

Scientific Research Applications

Antitumor Activity

The compound exhibits promising antitumor properties. Researchers have synthesized novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds demonstrated good to excellent inhibitory activity against CDC25B, a protein involved in cell division . The 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was particularly beneficial in enhancing anti-tumor activity.

Heterocyclic Pharmacology

Schiff bases with the 1,2,4-triazole ring are highly bioactive. These compounds have been studied for their antibacterial, antifungal, anti-inflammatory, and platelet aggregation properties . The 1,2,4-triazole ring itself is an important heterocyclic motif with diverse pharmacological potential.

Fluorine-Containing Compounds

Introduction of a fluorine atom into molecules often enhances biological and physical properties. Fluorine-containing drugs are frequently more therapeutically active than their non-fluorinated counterparts. Therefore, the development of synthetic methods for fluorine-containing compounds is crucial .

Medicinal Chemistry

1-[Bi-(4-fluorophenyl)methyl]piperazine serves as an essential intermediate in medicinal chemistry. Its derivatives exhibit various pharmacological activities, including antitumor effects against CDC25B, calcium antagonism, anti-oxidation, and anti-hypertensive properties .

Indole Derivatives

While not directly related to the compound, indole derivatives are also of interest due to their diverse biological applications. For instance, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many compounds with a tetrahydroquinoline structure have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry, given the biological activity of many similar compounds .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEQLWAXDFCLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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